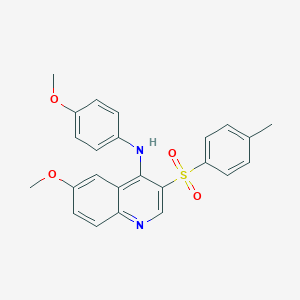

![molecular formula C12H17NO2 B2496968 4-[Butyl(methyl)amino]benzoic acid CAS No. 75681-64-0](/img/structure/B2496968.png)

4-[Butyl(methyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

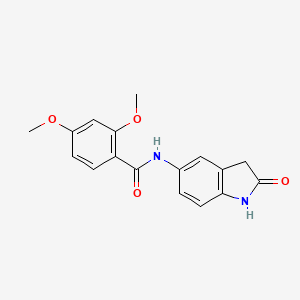

“4-[Butyl(methyl)amino]benzoic acid” is a chemical compound with the CAS Number: 75681-64-0 . It has a molecular weight of 207.27 . It is usually found in the form of a powder .

Molecular Structure Analysis

The InChI Code for “4-[Butyl(methyl)amino]benzoic acid” is1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) . The InChI key is MVQQSIJJJGMLEG-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Antimicrobial Properties

PAMBA derivatives have demonstrated promising antimicrobial effects. Researchers have synthesized Schiff bases by combining PAMBA with various aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural. These compounds exhibit antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. Additionally, they possess moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent antifungal properties (MIC ≥ 7.81 µM) against a broad spectrum of fungi .

Cytotoxicity in Cancer Cells

Certain PAMBA Schiff bases display notable cytotoxicity against cancer cells. For instance, they exhibit an inhibitory effect on the HepG2 cell line, with an IC50 value of ≥ 15.0 µM. These findings suggest potential applications in cancer therapy .

Synthesis of Cobalt Carboxy Phosphonates

PAMBA can be employed in the synthesis of cobalt carboxy phosphonates. These compounds have relevance in materials science and catalysis .

Impact on Soil Microbial Communities

Studies have explored how PAMBA affects soil microbial communities. It is hypothesized that PAMBA, along with other benzoic acid derivatives, influences the tobacco metabolome by altering soil microbial composition. This impact on functional strains may ultimately affect tobacco growth, development, and leaf quality .

Membrane Trafficking of Mutant CFTR Chloride Channels

PAMBA contributes to the synthesis of Apoptozole (Az), a compound that promotes membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. This has implications for cystic fibrosis research .

Tuning Bioactivities via Aldehyde Derivatization

The choice of aldehyde for PAMBA derivatization allows researchers to fine-tune specific activities. By modifying the aldehyde moiety, scientists can obtain derivatives with varying bioactivities, making PAMBA a versatile scaffold for drug development .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that 4-aminobenzoic acid (paba), a structurally similar compound, is an essential nutrient for many human pathogens . It’s also used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Mode of Action

It’s known that the modification of the amino group in paba can result in altered vitamin function in susceptible strains .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

It’s known that paba and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .

Action Environment

It’s known that the environment can affect the absorption and intracellular accumulation of paba via passive diffusion .

Propriétés

IUPAC Name |

4-[butyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQQSIJJJGMLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyl(methyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

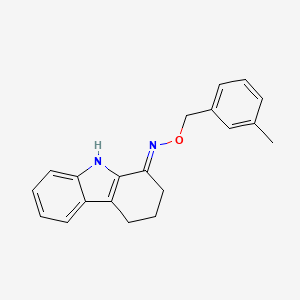

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

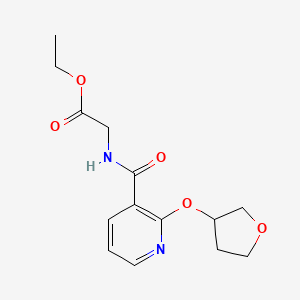

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

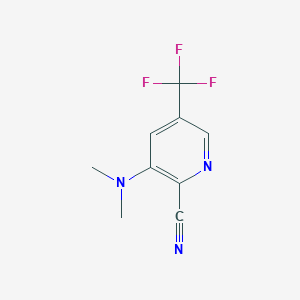

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)